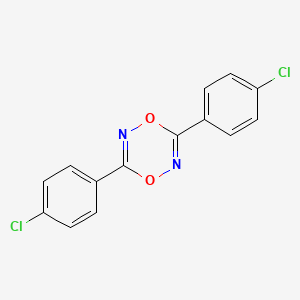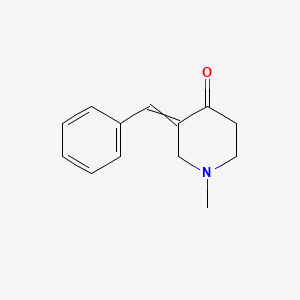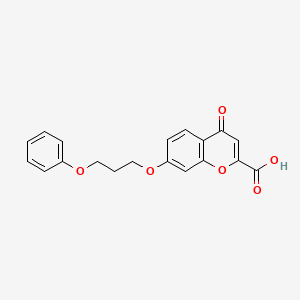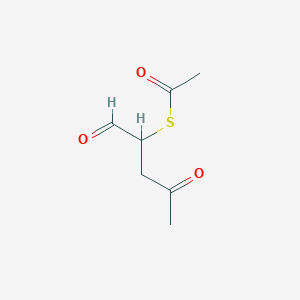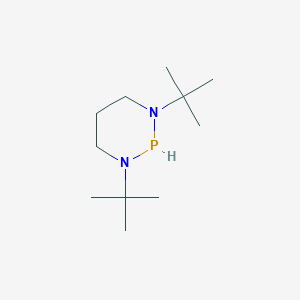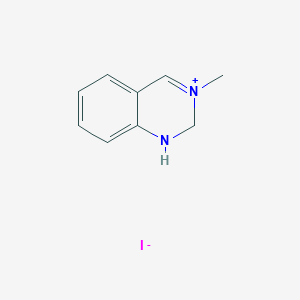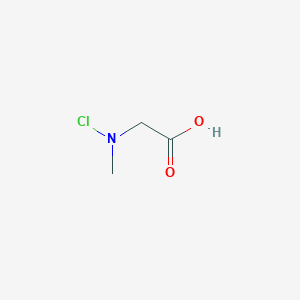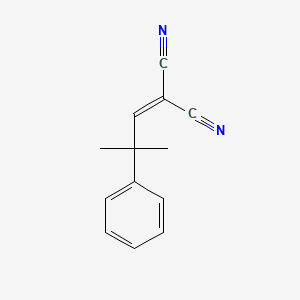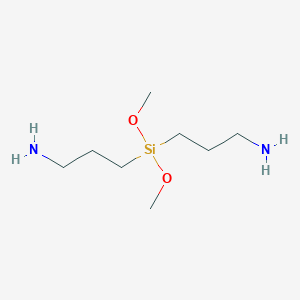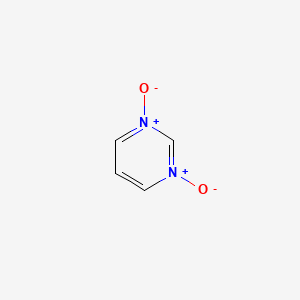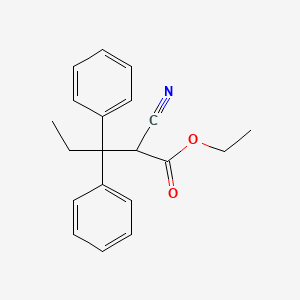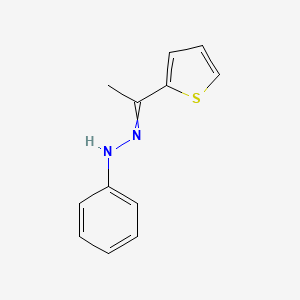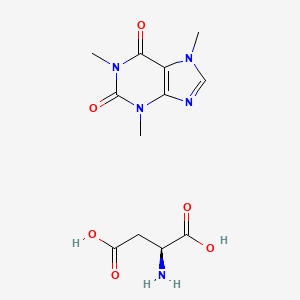
2,5-Bis(ethyldisulfanyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(ethyldisulfanyl)-1,3,4-thiadiazole is an organosulfur compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of two ethyldisulfanyl groups attached to the 2 and 5 positions of the thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(ethyldisulfanyl)-1,3,4-thiadiazole typically involves the reaction of ethyl disulfide with a thiadiazole precursor. One common method is the cyclization of a dithiocarbamate intermediate under oxidative conditions. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or iodine, which facilitates the formation of the disulfide bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,5-Bis(ethyldisulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The ethyldisulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of new materials, including polymers and coatings.
作用機序
The mechanism of action of 2,5-Bis(ethyldisulfanyl)-1,3,4-thiadiazole is not fully understood, but it is believed to involve interactions with biological molecules such as proteins and nucleic acids. The disulfide bonds may play a role in modulating the activity of enzymes or other proteins by forming reversible covalent bonds with thiol groups. This can affect various cellular pathways and processes.
類似化合物との比較
Similar Compounds
- 2,5-Bis(2-benzothiazolyl)hydroquinone
- 2,5-Bis(benzo[d]thiazol-2-yl)-4-methoxyphenol
Uniqueness
2,5-Bis(ethyldisulfanyl)-1,3,4-thiadiazole is unique due to the presence of ethyldisulfanyl groups, which impart distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications due to these structural differences.
特性
CAS番号 |
52130-24-2 |
|---|---|
分子式 |
C6H10N2S5 |
分子量 |
270.5 g/mol |
IUPAC名 |
2,5-bis(ethyldisulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H10N2S5/c1-3-9-12-5-7-8-6(11-5)13-10-4-2/h3-4H2,1-2H3 |
InChIキー |
CZKNNDYZLIJMCD-UHFFFAOYSA-N |
正規SMILES |
CCSSC1=NN=C(S1)SSCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


